molecular formula C14H15N3O2 B8720622 4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide

4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide

Cat. No.: B8720622
M. Wt: 257.29 g/mol
InChI Key: WPGXOCVGZHQCGN-UHFFFAOYSA-N
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Description

4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group and a methylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide typically involves the reaction of 4-amino-2-methylphenol with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy and pyridine compounds .

Mechanism of Action

The mechanism of action of 4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide is unique due to the presence of the amino and methylamide groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-9-7-10(15)3-4-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18)

InChI Key

WPGXOCVGZHQCGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC(=NC=C2)C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner described for 4-(4-aminophenoxy)pyridine-2-carboxylic acid methylamide, substituting 4-amino-2-methylphenol for 4-aminophenol. 1H-NMR (DMSO-d6) δ 8.73 (br q, J=4.8 Hz, 1H), 8.43 (d, J=5.4 Hz, 1H), 7.26 (d, J=2.4 Hz, 1H), 7.02 (dd, J=5.7, 2.7 Hz, 1H), 7.76 (d, J=8.1 Hz, 1H), 6.52 (d, J=3 Hz, 1H), 6.47 (dd, J=8.7, 2.7 Hz, 1H), 5.09 (s, 2H), 2.78 (d, J=3.3 Hz, 3H), 1.91 (s, 3H).
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